molecular formula C15H29NO3 B14020866 2-(Acetylamino)tridecanoic acid CAS No. 5440-49-3

2-(Acetylamino)tridecanoic acid

Cat. No.: B14020866
CAS No.: 5440-49-3
M. Wt: 271.40 g/mol
InChI Key: AFNMDHNYMYZBIO-UHFFFAOYSA-N
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Description

2-(Acetylamino)tridecanoic Acid, with the CAS number 5440-49-3, is a specialized organic compound with a molecular formula of C15H29NO3 and a molecular weight of 271.40 g/mol . This saturated fatty acid derivative is characterized by the addition of an acetylated amino group at the second carbon of a tridecanoic acid chain. Tridecanoic acid (C13:0) is an odd-chain saturated fatty acid (OCSFA) of emerging research interest. Unlike even-chain fatty acids, the beta-oxidation of odd-chain fatty acids like tridecanoic acid yields propionyl-CoA, which can support gluconeogenesis and replenish intermediates of the tricarboxylic acid (TCA) cycle, suggesting potential roles in metabolic studies . Furthermore, saturated fatty acids and their derivatives have been documented to exhibit significant antimicrobial properties, with the ability to disrupt bacterial cell membranes and cause autolysis of pathogens such as Enterococcus faecalis and Salmonella enterica . The specific structural modification of this compound may influence its bioactivity and interaction with biological targets, including enzymes like phospholipase A2, which is a known target for certain fatty acid analogues . Researchers may find this compound valuable for probing metabolic pathways, investigating structure-activity relationships of antimicrobial lipids, or as a synthetic intermediate. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

5440-49-3

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

2-acetamidotridecanoic acid

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

AFNMDHNYMYZBIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Direct Acetylation of 2-Aminotridecanoic Acid

One straightforward route is the acetylation of 2-aminotridecanoic acid using acetyl chloride or acetic anhydride under controlled conditions.

  • Reaction conditions: Typically, acetyl chloride is added dropwise to a cooled solution of 2-aminotridecanoic acid in an inert solvent such as dichloromethane at 0–2°C to control the exothermic reaction.
  • pH control: The reaction mixture is often acidified to pH 1–2 using hydrochloric acid or methanolic HCl to promote product formation and facilitate isolation.
  • Isolation: The product can be isolated by filtration, washing with methanol, and recrystallization or slurry washing to improve purity.

This method is supported by analogous procedures in the synthesis of related N-acetyl amino acids, such as (R)-2-acetamido-3-hydroxypropionic acid, where acetyl chloride was used at low temperatures with pH adjustment and subsequent purification steps (e.g., filtration, washing) to isolate the product.

Coupling of 2-Aminotridecanoic Acid with Acetyl Donors Using Coupling Reagents

Another method involves coupling 2-aminotridecanoic acid or its derivatives with acetyl donors using coupling reagents such as:

Among these, T3P-assisted coupling has gained attention for its sustainability and efficiency:

  • Reaction conditions: The amino acid and acyl donor (e.g., acetic acid) are reacted in the presence of triethylamine and T3P in ethyl acetate at room temperature for 24 hours.
  • Advantages: This method avoids the use of toxic and explosive reagents like DCC and HOBt, reduces hazardous waste, and simplifies purification due to water-soluble by-products.
  • Purification: The reaction mixture is quenched with water, extracted with ethyl acetate, dried, and purified by silica gel chromatography.

This approach was demonstrated effectively for N-acyl tryptamines and can be extrapolated to N-acyl amino acids like this compound.

Protection and Deprotection Strategies

In some synthetic routes, the amino group is protected with an acetyl or other protecting groups during intermediate steps to prevent side reactions.

  • Protecting groups: Lower alkanoyl groups (e.g., acetyl) are commonly used.
  • Deprotection: Removal of protecting groups is performed under basic conditions (pH 8–11) using reagents such as ammonium hydroxide, sodium hydroxide, or potassium carbonate.
  • Solvents: Lower alkanols like methanol are typical solvents for deprotection.
  • Temperature: Room temperature to 50°C is preferred to avoid degradation.

Such strategies are reported in the preparation of amino acid derivatives and nucleoside analogs, indicating their applicability to this compound synthesis.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages References
Direct acetylation with acetyl chloride Acetyl chloride, dichloromethane, 0–2°C, acidic pH adjustment Simple, direct, high purity product possible Requires careful temperature and pH control
Coupling with T3P T3P, triethylamine, ethyl acetate, room temp, 24 h Sustainable, mild conditions, easy purification Longer reaction time, requires coupling agent
Protection/deprotection strategy Acetyl protecting group, basic deprotection (NH4OH, NaOH), methanol Prevents side reactions, versatile Additional steps, requires monitoring

Research Findings and Optimization

  • Lewis acid catalysis has been explored for related N-acyl nucleoside synthesis, where SnCl4 and TMSOTf showed high yields and regioselectivity, suggesting potential for optimized acylation reactions in similar systems.
  • Temperature and pH control are critical for maximizing yield and purity in acetylation reactions, as demonstrated in various amino acid acetylations.
  • Sustainability considerations favor the use of T3P over traditional carbodiimide-based coupling reagents due to lower toxicity and easier waste management.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)tridecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted tridecanoic acid derivatives.

Scientific Research Applications

2-(Acetylamino)tridecanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)tridecanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The acetylamino group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-(acetylamino)tridecanoic acid and analogous compounds:

Compound Chain Length Molecular Formula Molecular Weight Key Features
This compound* C13 C15H29NO3 283.40 g/mol Long hydrophobic chain; acetylated amino at C2
2-(Acetylamino)non-8-enoic acid C9 (unsaturated) C11H19NO3 213.28 g/mol Unsaturated chain (C8 double bond)
2-(Acetylamino)-3,3-dimethylbutanoic acid C4 C8H15NO3 173.21 g/mol Branched chain (C3, C3-dimethyl)
2-(Acetylamino)benzoic acid methyl ester Aromatic C10H11NO3 193.20 g/mol Aromatic ring; esterified carboxyl

Notes:

  • Functional Groups: The acetylated amino group at C2 sterically shields the amino moiety, reducing reactivity compared to free amines. For example, 2-(acetylamino)propanoic acid derivatives undergo unexpected redox reactions with thionyl chloride instead of forming acyl chlorides .
  • Aromatic vs. Aliphatic: Aromatic derivatives (e.g., 2-(acetylamino)benzoic acid methyl ester) demonstrate stronger antitumor activity in vitro against gastric and lung cancer cells compared to aliphatic analogs .

Biological Activity

2-(Acetylamino)tridecanoic acid, a long-chain fatty acid derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by an acetylamino group attached to a tridecanoic acid backbone, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C_{14}H_{27}NO_{2}
  • Molecular Weight : 241.37 g/mol
  • Solubility : Sparingly soluble in water, freely soluble in organic solvents like ethanol and methanol.

Pharmacological Implications

Research indicates that this compound may have applications in pharmaceuticals due to its biological activity. It is hypothesized to exhibit antimicrobial properties, potentially making it useful in treating infections caused by various pathogens.

The mechanisms through which this compound exerts its effects are not fully elucidated; however, it is believed to interact with cell membranes and influence lipid metabolism. Long-chain fatty acids are known to affect cellular signaling pathways, which may include modulation of inflammation and immune responses .

Antimicrobial Activity

A study on related compounds such as tridecanoic acid methyl ester (TAME) demonstrated significant antimicrobial activity against gastrointestinal pathogens. TAME caused cellular disruption in Enterococcus faecalis and Salmonella enterica, suggesting that similar fatty acids could exhibit comparable effects .

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
E. faecalis375 µg/mlDisruption of cell morphology
Salmonella enterica750 µg/mlInduction of autolysis

Metabolomic Studies

A prospective serum metabolomic analysis investigated the role of metabolites related to fatty acids in glioma risk. Although this compound was not directly studied, the findings suggest that fatty acids can influence cancer biology through metabolic pathways .

Discussion

The biological activity of this compound appears promising, particularly regarding its potential antimicrobial properties. Further research is needed to clarify its mechanisms of action and therapeutic applications.

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